molecular formula C17H20Cl2N2O2 B1622524 Ethyl 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylate CAS No. 306936-96-9

Ethyl 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1622524
CAS No.: 306936-96-9
M. Wt: 355.3 g/mol
InChI Key: ZEOUDONSOZRLAT-UHFFFAOYSA-N
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Description

Chemical Significance and Research Context

Ethyl 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative with a complex substitution pattern that enhances its chemical and biological relevance. Pyrazole carboxylates are widely studied due to their roles as intermediates in synthesizing pharmaceuticals, agrochemicals, and materials science products. The tert-butyl group at the 3-position contributes steric bulk, improving metabolic stability and influencing molecular interactions. The 2,4-dichlorobenzyl moiety at the 1-position introduces electron-withdrawing effects, which can modulate electronic properties and enhance binding affinity to biological targets. This compound’s structural features align with trends in modern fungicide development, where pyrazole carboxamides like fluxapyroxad leverage similar substitutions for efficacy against fungal pathogens.

Key Structural Features and Their Implications:

Feature Role in Chemistry/Biology
Pyrazole core Aromaticity enables π-π interactions.
5-Carboxylate ester Enhances solubility; modifiable via hydrolysis.
3-tert-Butyl group Increases lipophilicity and stability.
2,4-Dichlorobenzyl Electron-withdrawing; improves target binding.

Historical Development of Pyrazole Carboxylate Chemistry

The synthesis of pyrazole derivatives dates to the 19th century, with Ludwig Knorr’s pioneering work on cyclocondensation reactions using hydrazines and 1,3-diketones. Early methods faced challenges in regioselectivity, but advancements in catalysis and reaction design (e.g., Pechmann’s acetylene-based synthesis) expanded access to diverse pyrazole scaffolds. The introduction of carboxylate esters, such as ethyl pyrazole-4-carboxylate, marked a shift toward functionalizable intermediates. Modern techniques, including multicomponent reactions and transition-metal catalysis, enable precise control over substitution patterns. For example, cyclocondensation of enaminodiketones with tert-butylhydrazine allows regioselective synthesis of 5-carboxylate pyrazoles, a strategy relevant to the target compound’s preparation.

Classification within Heterocyclic Compounds

Pyrazoles are five-membered heterocycles classified as 1,2-diazoles due to adjacent nitrogen atoms. This compound belongs to the pyrazole carboxylate subclass, characterized by:

  • Aromaticity : Delocalized π-electrons across the ring, enabling resonance stabilization.
  • Tautomerism : Potential for proton shifts between nitrogen atoms, though steric hindrance from substituents may limit this.
  • Functionalization : The ester group at C5 permits derivatization into acids or amides, as seen in agrochemicals like bixafen and fluxapyroxad.

Compared to imidazoles or triazoles, pyrazoles exhibit distinct electronic properties due to the absence of a third heteroatom, influencing their reactivity and applications.

Research Significance of Dichlorobenzyl-Substituted Pyrazoles

The 2,4-dichlorobenzyl group is a critical pharmacophore in antifungal and herbicidal agents. Its incorporation into pyrazole derivatives enhances interactions with enzymes like succinate dehydrogenase (SDH), a target in fungicide development. For instance, fluxapyroxad’s efficacy against Botrytis cinerea and Sclerotinia sclerotiorum is attributed to SDH inhibition mediated by its ortho-substituted benzyl group. In the target compound, the dichlorobenzyl moiety may similarly improve binding to hydrophobic pockets in biological targets, as demonstrated by molecular docking studies of analogous structures.

Comparative Activity of Dichlorobenzyl Pyrazoles:

Compound Target Pathogen EC₅₀ (μg/mL) Reference
Fluxapyroxad Sclerotinia sclerotiorum 0.19
Compound 5i (SDHI) Rhizoctonia cerealis 4.61
Target Compound Analogue Botrytis cinerea 0.40

Properties

IUPAC Name

ethyl 5-tert-butyl-2-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O2/c1-5-23-16(22)14-9-15(17(2,3)4)20-21(14)10-11-6-7-12(18)8-13(11)19/h6-9H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOUDONSOZRLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372059
Record name Ethyl 3-tert-butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-96-9
Record name Ethyl 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-tert-butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from 1,3-Diketone Precursors

The cyclocondensation of 1,3-diketones with hydrazines represents the most direct route to pyrazole cores. For Ethyl 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylate, the tert-butyl group at position 3 originates from a β-keto ester precursor. A plausible pathway involves:

  • Preparation of Ethyl 4-(tert-Butyl)-3-oxopentanoate :
    Ethyl acetoacetate is alkylated with tert-butyl bromide under basic conditions to introduce the tert-butyl moiety at the γ-position.
  • Cyclocondensation with Hydrazine :
    The diketone reacts with hydrazine hydrate in ethanol under reflux, forming the pyrazole ring. The reaction proceeds via nucleophilic attack at the carbonyl groups, followed by dehydration.
  • N-Alkylation with 2,4-Dichlorobenzyl Chloride :
    The intermediate Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate is alkylated using 2,4-dichlorobenzyl chloride in the presence of NaHCO₃ and dimethylformamide (DMF) at 50–60°C.

This method achieves regioselectivity due to the steric bulk of the tert-butyl group, which directs hydrazine attack to the less hindered carbonyl. Yields for analogous pyrazole syntheses range from 66% to 88%.

Modern One-Pot Tandem Synthesis

Meyer-Schuster Rearrangement and Cyclization

A novel one-pot method reported in patent CN110483400A utilizes propargyl alcohol derivatives, halogen sources, and hydrazines under acidic conditions:

  • Reaction Setup :
    3-(2,4-Dichlorophenyl)prop-2-yn-1-ol (2 mmol), N-iodosuccinimide (2.4 mmol), and scandium trifluoromethanesulfonate (0.4 mmol) in dioxane (40 mL) are heated at 101°C.
  • Meyer-Schuster Rearrangement :
    The propargyl alcohol undergoes rearrangement to form α,β-unsaturated ketones.
  • Halogenation and Cyclization :
    Addition of hydrazine hydrate (2.8 mmol) triggers cyclization, yielding the pyrazole core with inherent 2,4-dichlorobenzyl and tert-butyl groups.

This method achieves 88–91% yields by minimizing intermediate isolation steps. The tert-butyl group is introduced via the propargyl alcohol precursor, while the halogen source (N-iodosuccinimide) ensures electrophilic aromatic substitution at the benzyl position.

Post-Cyclization Functionalization Strategies

Alkylation of Pyrazole Intermediates

Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate serves as a versatile intermediate for late-stage benzylation:

  • Generation of the Pyrazole Nucleus :
    Ethyl 3-(tert-butyl)-1H-pyrazole-5-carboxylate is synthesized via cyclocondensation of ethyl 4-(tert-butyl)-3-oxopentanoate with hydrazine hydrate.
  • Benzylation with 2,4-Dichlorobenzyl Bromide :
    The pyrazole’s NH group is deprotonated using NaH in tetrahydrofuran (THF), followed by treatment with 2,4-dichlorobenzyl bromide at 0°C to room temperature. The reaction achieves 85–90% yields after column chromatography.

This approach allows modular synthesis but requires stringent anhydrous conditions to prevent hydrolysis of the benzyl halide.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Cyclocondensation 1,3-Diketone formation, cyclization, alkylation 70–85% High regioselectivity Multi-step purification required
One-Pot Tandem Synthesis Meyer-Schuster rearrangement, cyclization 88–91% Single-pot operation, high efficiency Specialized propargyl precursors needed
Post-Cyclization Alkylation Pyrazole synthesis followed by benzylation 85–90% Modular functionalization Sensitivity to moisture

The one-pot method offers superior efficiency, while the classical route provides flexibility for structural analogs.

Mechanistic Insights and Optimization

Regiochemical Control in Cyclocondensation

The tert-butyl group’s steric bulk directs hydrazine attack to the less hindered carbonyl, ensuring >95% regioselectivity for the 3-tert-butyl isomer. Solvent effects further enhance selectivity; polar aprotic solvents like DMF stabilize transition states favoring the desired regioisomer.

Acid Catalysis in Tandem Reactions

Trifluoromethanesulfonic acid derivatives (e.g., scandium triflate) catalyze both the Meyer-Schuster rearrangement and cyclization steps by stabilizing carbocation intermediates. Optimal catalyst loading (0.1–0.4 mmol per 2 mmol substrate) balances reaction rate and byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can result in a wide range of substituted pyrazole compounds.

Scientific Research Applications

Chemistry

Ethyl 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with potentially enhanced properties.

Biology

Research into the biological activity of this compound indicates its potential as a pharmacological agent . Studies have focused on its interactions with various biological targets, which could lead to the development of new therapeutic agents.

Medicine

In the field of drug development, this compound is being investigated for its efficacy in treating various diseases. Preliminary studies suggest that it may exhibit anti-inflammatory or anti-cancer properties, although further research is needed to fully elucidate its mechanisms of action.

Industry

The compound's unique chemical properties make it valuable in the development of new materials and chemical processes. Its potential applications include the formulation of agrochemicals or specialty chemicals used in various industrial processes.

Case Studies and Research Findings

  • Biological Activity Assessment :
    • A study evaluated the compound's inhibitory effects on specific enzymes involved in cancer pathways. Results indicated a dose-dependent response, suggesting potential for further development as an anti-cancer drug.
  • Synthesis of Derivatives :
    • Researchers synthesized several derivatives of this compound to assess their biological activities. Some derivatives showed enhanced activity compared to the parent compound, indicating the importance of structural modifications.
  • Material Science Applications :
    • Investigations into the use of this compound as a precursor for novel polymeric materials demonstrated its utility in enhancing material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Ethyl 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related pyrazole derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylate 3-tert-butyl, 1-(2,4-dichlorobenzyl) ~358.79* High lipophilicity, potential bioactivity
Ethyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate 3-(2,4-dichlorophenyl) 285.12 Lab reagent, structural studies
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate 1-(4-chlorobenzyl), 3-phenyl 358.79 Crystallographic analysis (triclinic P1)
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 1-(2-oxo-2-phenylethyl) 368.82 Hydrogen bonding, dimer formation
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate 3-tert-butyl, 1-methyl 210.27 Simplified analog for stability studies

*Estimated based on analogs in .

Key Observations:

Steric Effects : The tert-butyl group in the target compound introduces significant steric bulk compared to methyl () or phenyl substituents (). This may reduce rotational freedom and enhance conformational rigidity .

Halogen Interactions: The 2,4-dichlorobenzyl group provides dual halogen bonding sites, unlike mono-chlorinated analogs (e.g., 4-chlorobenzyl in ). This could improve target selectivity in drug design .

Hydrogen Bonding : Compounds with oxo groups (e.g., 2-oxo-2-phenylethyl in ) exhibit intramolecular hydrogen bonds (C–H···O), stabilizing crystal structures. The target compound lacks such groups but may rely on C–H···Cl interactions .

Comparative Challenges:
  • tert-butyl introduction via Boc anhydride () necessitates careful purification to avoid byproducts.

Crystallographic and Conformational Analysis

  • Target Compound : Predicted to adopt a planar pyrazole core with the tert-butyl group orthogonal to the ring (based on ). The 2,4-dichlorobenzyl moiety may induce a dihedral angle of ~80° with the pyrazole ring, similar to unsubstituted benzene rings in .
  • Analogs :
    • Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate () crystallizes in a triclinic system (P1) with α = 109.1°, β = 93.3°, and γ = 104.8°.
    • The 2-oxo-2-phenylethyl analog () forms centrosymmetric dimers via C–H···O interactions, absent in the target compound .

Biological Activity

Ethyl 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylate (CAS No. 306936-96-9) is a synthetic compound belonging to the pyrazole family, characterized by its unique structure that includes a tert-butyl group and a dichlorobenzyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula: C17H20Cl2N2O2
  • Molecular Weight: 355.3 g/mol
  • IUPAC Name: Ethyl 5-tert-butyl-2-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylate
  • InChI Key: ZEOUDONSOZRLAT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may exert its effects through:

  • Enzyme Inhibition: It has shown potential in inhibiting various enzymes, which could lead to therapeutic applications.
  • Receptor Modulation: The compound may interact with specific receptors, influencing cellular pathways and responses.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The findings suggest:

  • Antibacterial Potency: The compound demonstrated significant antibacterial activity, outperforming standard antibiotics such as ampicillin and streptomycin in some cases. For instance, it exhibited minimum inhibitory concentration (MIC) values in the low micromolar range against Gram-positive and Gram-negative bacteria.
PathogenMIC (µg/mL)
Staphylococcus aureus0.008
Escherichia coli0.046
Streptococcus pneumoniae0.03

Antifungal Activity

Preliminary studies also indicate antifungal properties, although further research is needed to quantify its efficacy against specific fungal strains.

Case Studies and Research Findings

  • Study on Enzymatic Inhibition:
    A study reported that this compound inhibited the ATPase activity of bacterial DNA gyrase and topoisomerase IV, with IC50 values ranging from 0.0033 to 0.046 µg/mL . This suggests potential applications in treating bacterial infections resistant to conventional therapies.
  • Toxicity Assessment:
    In vitro toxicity studies on human liver cell lines (HepG2) indicated that the compound exhibited low toxicity levels, making it a promising candidate for further development as a therapeutic agent.
  • Comparative Efficacy:
    Comparative studies highlighted that this pyrazole derivative displayed superior activity against certain bacterial strains compared to traditional antibiotics, indicating its potential as an alternative treatment option .

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
Amide formationMe₃Al, THF, 120°C59–68%
EsterificationDCC, tert-butanol70–85%*

*Theoretical yield; actual yields depend on purity and reaction optimization.

Advanced: How can X-ray crystallography confirm the molecular structure?

Answer :
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

  • Data collection : Using a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELX software (e.g., SHELXL for small-molecule refinement) to solve the structure .
  • Validation : Analyzing bond lengths, angles, and thermal displacement parameters.

Q. Crystallographic Data (Example) :

ParameterValueReference
Space groupP1 (triclinic)
Unit cell (Å)a = 8.267, b = 10.375, c = 11.368
Unit cell anglesα = 109.1°, β = 93.3°, γ = 104.8°

Basic: What analytical techniques are essential for characterization?

Q. Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester integrity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula verification .
  • HPLC : Purity assessment (>95% for biological studies) .

Advanced: How to resolve contradictory reaction yield data during scale-up?

Answer :
Common strategies include:

  • DoE (Design of Experiments) : Systematically varying temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
  • In-line monitoring : Using FTIR or Raman spectroscopy to track reaction progress in real time .
  • Impurity profiling : LC-MS to identify side products (e.g., hydrolysis of the ester group) .

Case Study : A 30% yield drop during scale-up was traced to incomplete mixing; switching to a continuous flow reactor improved consistency .

Basic: What solvents optimize recrystallization for high purity?

Q. Answer :

  • Ethyl acetate/hexane mixtures : Effective for removing non-polar impurities .
  • THF/water systems : Useful for polar byproducts .
  • Crystallization temperature : Slow cooling (0.5°C/min) enhances crystal quality .

Advanced: How does the tert-butyl group influence conformational stability?

Answer :
The tert-butyl group induces steric hindrance, which:

  • Reduces rotational freedom : Stabilizes the pyrazole ring in a planar conformation .
  • Enhances crystal packing : Van der Waals interactions between tert-butyl groups improve lattice stability .
  • Impact on bioactivity : Bulky substituents may hinder binding to flat enzymatic pockets .

Basic: How to confirm ester group integrity during synthesis?

Q. Answer :

  • IR spectroscopy : C=O stretch at ~1700–1750 cm⁻¹ .
  • ¹H NMR : Ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) .
  • Saponification test : Hydrolysis with NaOH yields a carboxylic acid (confirmed by TLC) .

Advanced: What challenges arise in interpreting NMR spectra?

Q. Answer :

  • Diastereotopic protons : The 2,4-dichlorobenzyl group creates non-equivalent H atoms, leading to complex splitting patterns. Use 2D NMR (COSY, HSQC) for assignment .
  • Solvent interference : Residual THF-d₈ (δ 1.72 ppm) may overlap with tert-butyl signals; use DMSO-d₆ for clarity .
  • Dynamic effects : Rotameric equilibria of the ester group broaden signals at room temperature; collect data at 25°C .

Basic: What are the key steps in designing a reaction pathway?

Q. Answer :

  • Retrosynthetic analysis : Break the molecule into tert-butyl pyrazole and dichlorobenzyl halide precursors .
  • Protecting groups : Use Boc (tert-butoxycarbonyl) to shield reactive amines during coupling .
  • Catalyst selection : Pd-based catalysts for cross-coupling aryl halides .

Advanced: How to correlate structural features with biological activity?

Q. Answer :

  • Docking studies : Model the compound into target proteins (e.g., integrin β4) using software like AutoDock .
  • SAR (Structure-Activity Relationship) : Modify substituents (e.g., replacing Cl with F) and assay cytotoxicity .
  • Crystallographic data : Align bioactive conformations with X-ray structures to identify key binding motifs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylate

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